molecular formula C22H23NO3 B1672528 Fenpropathrin CAS No. 39515-41-8

Fenpropathrin

Cat. No. B1672528
CAS RN: 39515-41-8
M. Wt: 349.4 g/mol
InChI Key: XQUXKZZNEFRCAW-UHFFFAOYSA-N
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Description

Fenpropathrin is a pyrethroid, non-systemic acaricide, and insecticide used to control many species of mite and other insects . It is a synthetic pyrethroid insecticide used in veterinary medicine and also for crop protection in agriculture . It is a cyclopropanecarboxylate ester obtained by formal condensation between 2,2,3,3-tetramethylcyclopropanecarboxylic acid and cyano (3-phenoxyphenyl)methanol .


Synthesis Analysis

The synthesis of Fenpropathrin involves the formal condensation between 2,2,3,3-tetramethylcyclopropanecarboxylic acid and cyano (3-phenoxyphenyl)methanol . The exact process of synthesis is not detailed in the available resources.


Chemical Reactions Analysis

Fenpropathrin has been studied for its toxicity effects. It has been found that the intensity of malformations, teratogenic potential, behavioral abnormality, cardiotoxicity, and neurotoxicity are more prominent in Fenpropathrin when compared to its two formulations . The reduction in toxicity in commercial formulations may be attributed to Control Release Systems .

Scientific Research Applications

Neurotoxic Effects and Antioxidant Enzyme Activity

Research has shown that fenpropathrin exposure can decrease locomotor activity and reduce the activity of antioxidant enzymes in the brain, indicating neurotoxic effects without impairing memory. The reduction in enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) suggests oxidative stress induced by fenpropathrin (Nieradko-Iwanicka & Borzęcki, 2016).

Biodegradation and Environmental Remediation

Bacillus sp. DG-02 has been identified as capable of degrading fenpropathrin, suggesting its use in bioremediation of contaminated soils. This strain can break down fenpropathrin through cleavage of its carboxylester linkage and diaryl bond, followed by aromatic ring degradation (Chen et al., 2014).

Oxidative Stress in Aquatic Organisms

Fenpropathrin exposure induces oxidative stress and alters biochemical parameters in freshwater fish, Alburnus mossulensis, affecting enzymes and increasing malondialdehyde (MDA) levels, indicative of lipid peroxidation and potential environmental risk (Banaee et al., 2014).

Reproductive Toxicity

Fenpropathrin induces testicular damage and affects the reproductive system in rats, highlighting its toxicity. It disrupts hormonal balance and induces oxidative stress, while camel milk shows potential protective effects against these toxic impacts (Mohamed et al., 2019).

Parkinson-like Neurodegeneration

Exposure to fenpropathrin has been linked to Parkinson's disease-like symptoms in rodents, through mechanisms involving oxidative stress, mitochondrial dysfunction, and autophagy disruption. This suggests a potential risk factor for neurodegenerative diseases and underscores the importance of understanding fenpropathrin's neurotoxic potential (Yu et al., 2020).

Environmental Fate and Ecotoxicology

Fenpropathrin's environmental contamination and toxic effects on mammals raise public concern. Its persistence in the environment and impact on non-target organisms, including potential nephrotoxic and immunotoxic effects, necessitate further study and caution in use (Kanawi et al., 2013).

Safety And Hazards

Fenpropathrin is highly toxic to bees, fish, and aquatic invertebrates, and moderately toxic to birds, earthworms, algae, and humans via the oral route . It may be fatal if swallowed and harmful if inhaled . It is advised to avoid inhaling fume or spray mist, and not to get it in eyes, on skin, or on clothing .

Future Directions

The European Food Safety Authority (EFSA) has received a request from the European Commission to review the existing maximum residue levels (MRLs) for the non-approved active substance Fenpropathrin in view of the possible lowering of the MRLs . This suggests that there is ongoing research and regulatory interest in Fenpropathrin.

properties

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 2,2,3,3-tetramethylcyclopropane-1-carboxylate
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InChI

InChI=1S/C22H23NO3/c1-21(2)19(22(21,3)4)20(24)26-18(14-23)15-9-8-12-17(13-15)25-16-10-6-5-7-11-16/h5-13,18-19H,1-4H3
Source PubChem
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InChI Key

XQUXKZZNEFRCAW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1(C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C
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Molecular Formula

C22H23NO3
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DSSTOX Substance ID

DTXSID0024002
Record name Fenpropathrin
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Molecular Weight

349.4 g/mol
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Physical Description

Yellowish to brown liquid or solid, depending on purity and temperature. Used as an acaricide and insecticide., Pale yellow liquid; [Merck Index] Yellowish-brown liquid or solid; mp = 45-50 deg C; [HSDB] Yellow to brown liquid or solid (purity and temperature dependent); [CAMEO] Yellow-brown liquid or solid (depends on storage); mp = 45-50 deg C; [MSDSonline]
Record name FENPROPATHRIN
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Solubility

In xylene 1000, cyclohexanone 1000, methanol 337 (all in g/kg at 25 °C), Soluble in common organic solvents (chloroform, acetone, methanol)., In water, 1.41X10-2 mg/l @ 25 °C.
Record name FENPROPATHRIN
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Density

1.15 @ 25 °C
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Vapor Pressure

0.00000548 [mmHg], 5.48X10-6 mm Hg @ 20 °C
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Mechanism of Action

The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/, Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partial protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to increased sodium entry. /Pyrethroids/, The symptoms of pyrethrin poisoning follow the typical pattern ... : (1) excitation, (2) convulsions, (3) paralysis, and (4) death. The effects of pyrethrins on the insect nervous system closely resemble those of DDT, but are apparently much less persistent. Regular, rhythmic, and spontaneous nerve discharges have been observed in insect and crustacean nerve-muscle preparations poisoned with pyrethrins. The primary target of pyrethrins seems to be the ganglia of the insect central nervous system although some pyrethrin-poisoning effect can be observed in isolated legs. /Pyrethrins/, Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/, For more Mechanism of Action (Complete) data for FENPROPATHRIN (12 total), please visit the HSDB record page.
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Product Name

Fenpropathrin

Color/Form

Pale yellow oil, Yellow brown liquid or solid

CAS RN

39515-41-8, 64257-84-7
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Record name α-cyano-3-phenoxybenzyl 2,2,3,3-tetramethylcyclopropanecarboxylate
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Melting Point

45-50 °C
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Synthesis routes and methods

Procedure details

A mixture of 2,2,3,3-tetramethylcyclopropane carboxylic acid (7.8g, 0.055M), potassium carbonate (3.8g, 0.0275M) water (40 mls), tetrabutylammonium bromide (1.5g, 10 mole %), alpha-cyano-3-phenoxybenzyl bromide (14.4g, 0.05 mole) and toluene (50 ml) was stirred at 25° C for 5 hours. The aqueous phase was separated and the toluene layer washed twice with 5% potassium carbonate solution and twice with water. The solution was filtered through a pad of silica-gel (3g) and evaporated to leave a pale-yellow oil (17.4g; purity = 92%). Recrystallisation of this material from hexane gave pure alpha-cyano-3-phenoxybenzyl 2,2,3,3-tetramethylcyclopropane carboxylate, melting point 50°-51° C.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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